molecular formula C18H12N2OS B2838900 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile CAS No. 861208-26-6

2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile

Cat. No.: B2838900
CAS No.: 861208-26-6
M. Wt: 304.37
InChI Key: CZQYJAVKKZOKOE-UHFFFAOYSA-N
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Description

2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of chromenes, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the three-component condensation reaction involving 4-hydroxy-2H-chromen-2-one, various aryl aldehydes, and malononitrile in the presence of a catalyst such as piperidine in ethanol under microwave irradiation conditions . This method is efficient and yields the desired product with good to excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
  • 2-amino-tetrahydro-4H-chromene-3-carbonitrile
  • 2-amino-4H-chromene-3-carbonitrile derivatives

Uniqueness

2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and make it a valuable compound for developing new therapeutic agents.

Properties

IUPAC Name

2-amino-4-thiophen-2-yl-4H-benzo[g]chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c19-10-14-17(16-6-3-7-22-16)13-8-11-4-1-2-5-12(11)9-15(13)21-18(14)20/h1-9,17H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQYJAVKKZOKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(C(=C(O3)N)C#N)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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